molecular formula C11H9BrN2O3 B13944017 Methyl 2-bromo-8-methoxyquinazoline-6-carboxylate

Methyl 2-bromo-8-methoxyquinazoline-6-carboxylate

Cat. No.: B13944017
M. Wt: 297.10 g/mol
InChI Key: MKAUHQHDMZHJIB-UHFFFAOYSA-N
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Description

Methyl 2-bromo-8-methoxyquinazoline-6-carboxylate is a high-value chemical intermediate designed for research and development applications, particularly in medicinal chemistry and drug discovery. This compound features a bromo substituent at the 2-position and a carboxylate ester at the 6-position on an 8-methoxyquinazoline core, making it a versatile scaffold for constructing diverse compound libraries via cross-coupling reactions and further functional group transformations. The 8-methoxyquinazoline scaffold is of significant scientific interest. Research into structurally similar 4,7-disubstituted 8-methoxyquinazoline derivatives has identified them as potential cytotoxic agents that target the β-catenin/TCF4 signaling pathway . This pathway is a crucial component of the Wnt signaling cascade and is implicated in cell proliferation and survival; its aberrant activation is a feature of various cancers . As a key synthetic intermediate, this compound provides researchers with a strategic starting point for the design and synthesis of novel small molecules aimed at disrupting protein-protein interactions in oncology research. The bromine atom serves as an excellent handle for palladium-catalyzed couplings (e.g., Suzuki, Sonogashira), allowing for the introduction of diverse aromatic and other groups to explore structure-activity relationships. This product is strictly for research use and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Properties

Molecular Formula

C11H9BrN2O3

Molecular Weight

297.10 g/mol

IUPAC Name

methyl 2-bromo-8-methoxyquinazoline-6-carboxylate

InChI

InChI=1S/C11H9BrN2O3/c1-16-8-4-6(10(15)17-2)3-7-5-13-11(12)14-9(7)8/h3-5H,1-2H3

InChI Key

MKAUHQHDMZHJIB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC2=CN=C(N=C12)Br)C(=O)OC

Origin of Product

United States

Preparation Methods

Methyl 4-bromo-2-nitrobenzoate

This intermediate is crucial for the synthesis pathway. It is typically prepared by methylation of 4-bromo-2-nitrobenzoic acid using methyl iodide in the presence of potassium carbonate or cesium carbonate in N,N-dimethylformamide (DMF). The reaction conditions and yields are summarized below:

Yield (%) Reaction Conditions Notes
94% K2CO3, DMF, 80°C, 3h Methyl iodide added dropwise; purified by column chromatography; 1H NMR confirms structure
97% Cs2CO3, DMF, 20°C, overnight High yield methylation with cesium carbonate; workup involves extraction and drying
94.2% Cs2CO3, DMF, 20°C, 16h Similar conditions with slight variation in time; purified by silica gel chromatography

Reduction of Nitro Group to Amino Group

Reduction of methyl 4-bromo-2-nitrobenzoate to methyl 2-amino-4-bromobenzoate is typically achieved using iron powder or tin(II) chloride in acidic media:

Yield (%) Reducing Agent Conditions Notes
85% Iron powder Acetic acid, 20°C, 2h Reaction mixture basified and extracted; product isolated as white solid
84% Tin(II) chloride Concentrated HCl, room temp, 24h Workup involves pH adjustment and extraction; product obtained as off-white solid
90% (approx.) Iron powder Methanol/acetic acid, reflux 3h Followed by filtration and extraction; product confirmed by 1H NMR

Cyclization and Quinazoline Core Formation

The amino intermediate undergoes cyclization with appropriate reagents to form the quinazoline ring. Although explicit detailed procedures for methyl 2-bromo-8-methoxyquinazoline-6-carboxylate are scarce, related quinazoline derivatives have been synthesized by reacting amino benzoate derivatives with formamide or other cyclizing agents under reflux conditions.

For example, in related studies on 8-methoxyquinazoline derivatives, cyclization is often followed by substitution reactions to introduce the methoxy group at position 8 and bromine at position 2.

Introduction of the Methoxy Group at Position 8

Methoxylation at position 8 is generally achieved via nucleophilic substitution or methylation of hydroxyquinazoline intermediates. Alkylation using methyl iodide or dimethyl sulfate in the presence of base (e.g., potassium carbonate) in DMF is a common approach.

Bromination at Position 2

Bromination at position 2 of quinazoline derivatives is typically performed using brominating agents such as N-bromosuccinimide (NBS) or elemental bromine under controlled conditions. In some cases, bromine is introduced earlier in the synthesis via brominated starting materials like methyl 4-bromo-2-nitrobenzoate to ensure regioselectivity.

Example Synthetic Procedure Summary

Based on integrated literature data, a plausible synthetic sequence for this compound is:

  • Methylation : Methyl 4-bromo-2-nitrobenzoic acid is methylated using methyl iodide and potassium carbonate in DMF at 80°C to give methyl 4-bromo-2-nitrobenzoate (yield ~94%).

  • Reduction : The nitro group is reduced to an amino group using iron powder in acetic acid under reflux or tin(II) chloride in HCl at room temperature (yield ~84-85%).

  • Cyclization : The amino ester intermediate is cyclized with formamide or related reagents to form the quinazoline core, followed by methoxylation at position 8 via methylation with methyl iodide and potassium carbonate in DMF (yield variable, ~85-97% in related systems).

  • Purification : The final product is purified by column chromatography or crystallization to obtain this compound as a white solid.

Analytical Data and Characterization

Typical characterization data for related intermediates and final compounds include:

Compound Melting Point (°C) TLC Rf (Ethyl acetate/Hexane) IR (cm⁻¹) NMR (1H, CDCl3) Mass Spectrometry
Methyl 4-bromo-2-nitrobenzoate 77-79 0.63 (30% EtOAc/hexane) 1723, 1548, 1377 7.70 (d, 1H), 6.84 (d, 1H), 3.86 (s, 3H) M+H 230.3
Methyl 2-amino-4-bromobenzoate ~180 - - 3.89 (s, 3H), 7.26-7.47 (aromatic H) -
This compound 184-186 0.46 (50% EtOAc/hexane) 3339, 3112, 2943 - -

These data confirm the successful synthesis and purity of the compounds.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-8-methoxyquinazoline-6-carboxylate can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The methoxy group can be oxidized to form corresponding quinones, while the quinazoline ring can undergo reduction to form dihydroquinazolines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines (e.g., aniline) and thiols (e.g., thiophenol), typically under basic conditions.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.

Major Products

    Substitution: Formation of 2-amino-8-methoxyquinazoline-6-carboxylate or 2-thio-8-methoxyquinazoline-6-carboxylate.

    Oxidation: Formation of quinazoline-6,8-dione derivatives.

    Reduction: Formation of dihydroquinazoline derivatives.

Scientific Research Applications

Methyl 2-bromo-8-methoxyquinazoline-6-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-bromo-8-methoxyquinazoline-6-carboxylate is not fully understood. it is believed to interact with molecular targets such as enzymes and receptors, potentially inhibiting their activity. The bromine atom and methoxy group may play crucial roles in binding to these targets, affecting the compound’s overall bioactivity .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key analogs include halogenated and ester-functionalized quinazolines. Below is a comparative analysis:

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Functional Groups
Methyl 2-bromo-8-methoxyquinazoline-6-carboxylate C₁₁H₉BrN₂O₃ 329.11 Br (2), OMe (8), COOCH₃ (6) Bromo, Methoxy, Ester
6-Bromo-2-chloro-8-methoxyquinazoline C₉H₆BrClN₂O 273.51 Br (6), Cl (2), OMe (8) Bromo, Chloro, Methoxy
Methyl 2-chloro-8-methoxyquinazoline-6-carboxylate* C₁₁H₉ClN₂O₃ 284.66 Cl (2), OMe (8), COOCH₃ (6) Chloro, Methoxy, Ester

*Hypothetical analog included for comparative purposes.

Key Observations:

  • Substituent Positioning : The target compound’s ester at position 6 distinguishes it from 6-bromo-2-chloro-8-methoxyquinazoline (), which has bromine at position 6 and chlorine at position 2. This positional difference significantly alters electronic properties and reactivity.
  • Molecular Weight : The ester group increases molecular weight (~329 vs. 273.51 g/mol in ’s compound), impacting solubility and crystallinity.
  • Functional Group Reactivity :
    • Bromine vs. Chlorine : Bromine’s larger atomic radius and polarizability enhance its leaving-group ability in nucleophilic substitutions compared to chlorine .
    • Ester vs. Halogen : The ester enables hydrolysis to a carboxylic acid, expanding utility in prodrug design, whereas halogens favor cross-coupling reactions.

Spectroscopic and Physicochemical Properties

  • IR Spectroscopy : The ester carbonyl (C=O) absorbs at ~1700–1750 cm⁻¹, distinct from C-Br stretches (500–600 cm⁻¹) .
  • NMR :
    • Methoxy protons resonate as a singlet (δ 3.9–4.1).
    • Ester methyl protons appear as a triplet (δ 3.7–3.9) due to coupling with adjacent oxygen .
  • Solubility : The ester group enhances lipophilicity compared to carboxylic acids but reduces it relative to fully halogenated analogs (e.g., ’s compound).

Biological Activity

Methyl 2-bromo-8-methoxyquinazoline-6-carboxylate is a compound belonging to the quinazoline family, which has garnered attention due to its diverse biological activities, particularly in the fields of oncology and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a quinazoline core with specific substitutions that enhance its biological activity. The presence of a bromine atom at the 2-position and a methoxy group at the 8-position contribute to its pharmacological properties, making it a subject of interest in medicinal chemistry.

  • Inhibition of β-catenin/TCF4 Signaling Pathway :
    • Recent studies have indicated that derivatives of 8-methoxyquinazoline, including this compound, can disrupt the β-catenin/TCF4 protein-protein interactions. This pathway is crucial in various cancers, particularly colorectal and hepatocellular carcinoma. By downregulating this signaling pathway, these compounds can induce apoptosis in cancer cells and inhibit their migration .
  • Cytotoxicity :
    • The cytotoxic potential of this compound has been evaluated against several cancer cell lines. For example, it demonstrated significant inhibitory effects with IC50 values ranging from 5.64 μM to 23.18 μM against HCT116 and HepG2 cells, comparable to standard chemotherapeutic agents like imatinib mesylate .
  • Apoptosis Induction :
    • Mechanistic studies revealed that this compound induces apoptosis through the downregulation of key proteins involved in cell survival, such as c-MYC and Cyclin D1, further supporting its potential as an anticancer agent .

Efficacy Against Cancer Cell Lines

The biological activity of this compound has been assessed across various cancer cell lines:

Cell Line IC50 (μM) Mechanism
HCT1165.64 ± 0.68β-catenin/TCF4 pathway inhibition
HepG223.18 ± 0.45Apoptosis induction
Gallbladder8.50 ± 1.44Cytotoxicity

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of quinazoline derivatives:

  • Study on β-catenin Inhibition : Research demonstrated that this compound effectively inhibited β-catenin/TCF4 interactions, leading to reduced tumor growth in xenograft models .
  • Cytotoxic Evaluation : A comparative study showed that this compound's cytotoxicity was on par with established chemotherapeutics, indicating its potential for further development into a therapeutic agent .

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